[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile
Description
Contextualization within Imidazole (B134444) and Acetonitrile (B52724) Chemistry
The chemical nature of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is best understood by analyzing its two primary functional components: the imidazole ring and the acetonitrile group.
Imidazole Chemistry: Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This ring system is a cornerstone in medicinal chemistry, largely due to its presence in essential biological molecules like the amino acid histidine and the hormone histamine. ijpsjournal.comlifechemicals.com The imidazole nucleus is considered a "privileged scaffold" because its unique electronic characteristics and ability to participate in hydrogen bonding allow it to interact effectively with a wide array of biological targets. ijpsjournal.comnih.gov As an amphoteric molecule, it can act as both a weak acid and a weak base, a property crucial for its role in many enzymatic reactions. jchemrev.com The versatility of the imidazole ring has led to its incorporation into a vast number of pharmaceuticals with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents. nih.govjchemrev.comeurekaselect.com
Acetonitrile Chemistry: Acetonitrile (CH₃CN) is a simple yet highly versatile organic compound. Commonly used as a polar aprotic solvent in laboratories and for industrial applications like high-performance liquid chromatography (HPLC), it is also a valuable C₂ building block in organic synthesis. mdpi.comfishersci.com The protons on the methyl group of acetonitrile are acidic enough (pKa ≈ 31 in DMSO) to be removed by strong bases, generating a nucleophilic cyanomethyl anion. ntnu.no This reactivity allows for the introduction of the -CH₂CN group into various molecules. The nitrile functional group itself is a key synthetic intermediate, capable of being transformed into amines, carboxylic acids, amides, and other nitrogen-containing heterocycles. mdpi.comntnu.no
The combination of these two moieties in this compound—with an ethoxy spacer providing conformational flexibility—creates a molecule with a rich potential for chemical modification and biological interaction.
Significance as a Synthetic Precursor and Chemical Building Block
The structure of this compound suggests significant potential as a precursor in the synthesis of more complex molecules, particularly for pharmaceutical development. This significance is underscored by the established utility of similar compounds in synthesis.
A closely related analog, 2-(1H-Imidazol-1-yl)acetonitrile , serves as a key intermediate in the synthesis of antifungal medications. chemicalbook.com For instance, it is a documented reactant used to produce lanoconazole, an antifungal agent. chemicalbook.com This highlights the value of the imidazolyl-acetonitrile framework as a starting point for creating potent therapeutic compounds. Patents have also detailed the preparation of acid salts of imidazole acetonitrile derivatives for the synthesis of drugs like luliconazole. google.com
The versatility of the nitrile group is central to its role as a chemical building block. It can be strategically transformed through various chemical reactions:
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a site for introducing new substituents or building polymer chains.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂), enabling the formation of esters, amides, and other derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, which are prevalent in drug molecules.
Therefore, this compound can be viewed as a multifunctional building block, offering the biological recognition properties of the imidazole ring and the synthetic versatility of the acetonitrile group.
Overview of Research Trajectories and Academic Relevance
The academic relevance of this compound lies at the intersection of several major research trajectories in modern chemistry.
Drug Discovery and Medicinal Chemistry: A primary focus of chemical research is the synthesis of novel imidazole derivatives to screen for a wide spectrum of pharmacological activities. ijpsjournal.comnih.gov The imidazole core is a proven pharmacophore, and modifying the substituents attached to it is a common strategy for developing new drugs with improved efficacy and selectivity. jchemrev.comeurekaselect.com The introduction of an ethoxy-acetonitrile side chain offers a unique combination of polarity, flexibility, and reactive potential that could lead to novel interactions with biological targets.
Development of Novel Synthetic Methodologies: Research in organic synthesis continuously seeks to develop new and efficient ways to construct complex molecules. Acetonitrile and its derivatives are often employed as reactants in innovative chemical transformations, including radical reactions, electrochemical functionalization, and multi-component reactions. mdpi.comresearchgate.netacs.org The unique structure of this compound could make it an interesting substrate for exploring new synthetic methods.
Materials Science: Imidazole-based compounds have applications beyond medicine, including their use in the creation of ionic liquids, polymers, and catalysts for metal-mediated reactions. lifechemicals.com The specific properties imparted by the ethoxy-acetonitrile substituent could be explored for the development of new functional materials.
Given these active areas of investigation, this compound stands as a compound of high academic interest, meriting further study of its synthesis, reactivity, and potential applications.
Scope and Objectives of the Research Outline
This article serves to provide a comprehensive scientific overview of this compound based on the established principles of its core chemical components. The primary objectives are:
To contextualize the compound within the broader fields of imidazole and acetonitrile chemistry.
To elucidate its potential as a valuable synthetic precursor and versatile chemical building block for creating more complex molecules.
To survey the current research trends and academic areas where this compound could have a significant impact.
By systematically examining the properties and reactivity inherent to its structure, this analysis aims to establish a foundational understanding of this compound and stimulate future research into its synthesis and application.
Data Tables
Table 1: Physicochemical Properties of the Related Compound 2-(1H-Imidazol-1-yl)acetonitrile
| Property | Value |
| CAS Number | 98873-55-3 |
| Molecular Formula | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol |
| Melting Point | 54.0 to 58.0 °C |
| Boiling Point | 116-120 °C (at 0.35 Torr) |
Data sourced from ChemicalBook and Chemsrc. chemicalbook.comchemsrc.com
Table 2: Examples of Imidazole-Containing Compounds and Their Applications
| Compound Class/Example | Primary Application/Activity |
| Lanoconazole | Antifungal Agent |
| Metronidazole | Antibacterial and Antiprotozoal Agent |
| Cimetidine | H₂ Receptor Antagonist (Anti-ulcer) |
| Nilotinib | Anticancer (Tyrosine Kinase Inhibitor) |
| Histidine | Naturally Occurring Amino Acid |
| Histamine | Biogenic Amine (Neurotransmitter) |
This table illustrates the broad therapeutic and biological relevance of the imidazole scaffold. ijpsjournal.comlifechemicals.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
798571-56-9 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(2-imidazol-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C7H9N3O/c8-1-5-11-6-4-10-3-2-9-7-10/h2-3,7H,4-6H2 |
InChI Key |
CJTFFPSZMQOVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCOCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Imidazol 1 Yl Ethoxy Acetonitrile and Its Analogues
Direct Alkylation Approaches to Imidazole (B134444) Derivatives
Direct alkylation is a common and straightforward method for synthesizing N-substituted imidazoles. This approach involves the reaction of an imidazole, which is unsubstituted at the 1-position, with a suitable alkylating agent. google.com
Nucleophilic Substitution Reactions with Halide Precursors
The most prevalent direct alkylation method involves the nucleophilic substitution reaction between an imidazole salt and an alkyl halide. The imidazole ring's nitrogen atom acts as a nucleophile, displacing a halide from the electrophilic carbon of the precursor. The synthesis of N-alkylated imidazoles, including those with acetonitrile (B52724) moieties, frequently employs this strategy. nih.govnih.gov
For instance, the synthesis of ethyl 1H-imidazol-1-yl acetate (B1210297), an analogue of the target compound, is achieved by reacting imidazole with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as dry acetone. nih.gov Similarly, the synthesis of 1-(Cyanomethyl)imidazole, also known as 2-(1H-imidazol-1-yl)acetonitrile, can be accomplished through the reaction of imidazole with a halogenated acetonitrile derivative. chembk.com A general representation of this reaction involves deprotonating the imidazole with a base to form a more nucleophilic imidazolate anion, which then attacks the alkyl halide. mdpi.com
This method is widely applicable, and various halide precursors can be used. For example, chloroacetyl chloride has been used in a one-pot reaction with imidazole and benzyl (B1604629) alcohol to produce benzyl 1-imidazolyl acetate. google.com The reactivity of the halide precursor is a key factor, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.
Optimization of Reaction Conditions: Solvents, Bases, and Temperature Profiles
The efficiency and yield of N-alkylation reactions are highly dependent on the reaction conditions, including the choice of solvent, base, and the temperature at which the reaction is conducted. wisdomlib.org Optimizing these parameters is crucial for minimizing side products and maximizing the yield of the desired 1-alkylimidazole. google.com
Bases: A variety of bases can be used to facilitate the deprotonation of imidazole. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), alkali metal carbonates (e.g., K₂CO₃), and organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comnih.govbeilstein-journals.org The selection of the base can influence the reaction rate and selectivity. For example, strong bases like potassium hydroxide (B78521) are highly effective for this transformation. google.com In some protocols, sodium hydride (NaH) is used to deprotonate the imidazole in a solvent like dimethylformamide (DMF) before the addition of the alkyl halide. acs.org
Solvents: The choice of solvent can significantly impact the reaction's outcome. Solvents ranging from polar aprotic (e.g., acetonitrile, DMF, acetone) to non-reactive aromatic hydrocarbons (e.g., toluene) have been successfully employed. google.comnih.govgoogle.com The optimal solvent often depends on the specific reactants and base used. For instance, in one study, dimethoxyethane (DME) was identified as the best solvent, providing a 92% yield, while alcoholic solvents and 1,4-dioxane (B91453) led to lower yields. researchgate.net
Temperature: The reaction temperature is another critical variable. Alkylation is typically carried out at elevated temperatures, often ranging from 50°C to over 100°C. google.comgoogle.com A study on alkylating imidazoles with alkyl halides found that temperatures between 75°C and 115°C were optimal; lower temperatures led to unacceptable levels of side products, while higher temperatures did not significantly improve the yield. google.com The reaction is often run under reflux conditions for several hours to ensure completion. nih.govbeilstein-journals.org
The following table summarizes the impact of different reaction conditions on the N-alkylation of imidazoles as reported in various studies.
Cyclization Strategies for Imidazole Ring Formation
An alternative to modifying an existing imidazole is to construct the heterocyclic ring from acyclic or other heterocyclic precursors. These methods offer great flexibility for creating highly substituted and diverse imidazole analogues.
Denitrogenative Transformations of Triazole Derivatives
A modern and efficient approach to synthesizing substituted imidazoles involves the denitrogenative transformation of 1,2,3-triazoles. mdpi.comnih.govrsc.org This strategy typically involves the ring-opening of a triazole intermediate, which expels molecular nitrogen (N₂) to form a reactive species that subsequently cyclizes to form the imidazole ring. rsc.org
One such method involves the BF₃·Et₂O promoted reaction of N-sulfonyl-1,2,3-triazoles with nitriles. rsc.orgrsc.org The reaction is proposed to proceed through the initial ring-opening of the triazole to form a diazo-imine intermediate, which, upon promotion by the Lewis acid, reacts with the nitrile and cyclizes to yield the protected imidazole. rsc.org This type of transformation has been shown to be an efficient route to novel 2-substituted 1H-imidazole derivatives. mdpi.comnih.govresearchgate.net These reactions leverage easily accessible NH-1,2,3-triazoles as versatile building blocks that undergo cleavage and rearrangement to provide a range of nitrogen-containing heterocycles. rsc.orgrsc.org
Metal-Catalyzed and Metal-Free Cyclization Protocols
The formation of the imidazole ring can be achieved through various cyclization protocols, which can be either metal-catalyzed or metal-free.
Metal-Catalyzed Cyclization: Transition metals such as iron, copper, rhodium, and ruthenium are frequently used to catalyze the synthesis of imidazoles. rsc.orgorganic-chemistry.org An iron-catalyzed C-H amination-cyclization has been developed as an environmentally friendly method for constructing imidazole-fused ring systems, using air as a green oxidant. organic-chemistry.orgacs.orgnih.gov This process involves the cleavage of C(sp³)-H bonds and the formation of multiple C-N bonds in a single transformation. acs.orgnih.gov Copper-catalyzed reactions are also common, for example, in the diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, rhodium catalysts have been employed in the transannulation of N-substituted-1,2,3-triazoles to form imidazoles. rsc.org
Metal-Free Cyclization: In an effort to develop more sustainable synthetic routes, numerous metal-free protocols have been established. rsc.orgrsc.org These methods often rely on acid promotion, the use of oxidants like iodine, or thermal conditions. acs.orgacs.org For example, an expedient, metal-free route for synthesizing tri- and tetrasubstituted imidazoles uses an acid-promoted multicomponent reaction methodology. acs.org Another approach describes a catalyst-free [3+2] cyclization of vinyl azides with amidines, which proceeds efficiently at elevated temperatures to yield 2,4-disubstituted imidazoles with high functional group tolerance. acs.org
The table below provides a comparative overview of selected metal-catalyzed and metal-free cyclization methods.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. tandfonline.com Several MCRs have been developed for the synthesis of substituted imidazoles. The classic Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849), is a foundational example of a multi-component approach to the imidazole core. nih.govwikipedia.org
Modern variations provide access to a diverse range of highly substituted imidazoles. nih.govacs.org One-pot, four-component reactions involving an aldehyde, a 1,2-diketone (like benzil), a primary amine, and ammonium (B1175870) acetate are widely used to generate tri- and tetrasubstituted imidazoles. acs.orgtandfonline.com These reactions can be catalyzed by various agents, including acids, or sometimes proceed under solvent-free conditions at elevated temperatures. rsc.orgacs.org Another versatile MCR involves the reaction of amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. nih.govacs.org Imidazole itself can even act as an organocatalyst in MCRs to synthesize other complex heterocyclic systems. rsc.org
Construction of the Ethoxyacetonitrile Moiety
The formation of the ethoxyacetonitrile portion of the molecule is a critical step that can be approached through established organic reactions, primarily focusing on ether bond formation and the introduction of the nitrile group.
Etherification Reactions
The creation of the ether linkage in [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is most commonly achieved through nucleophilic substitution reactions. The Williamson ether synthesis stands out as a primary and versatile method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves an alkoxide ion acting as a nucleophile to displace a halide or other suitable leaving group from an organohalide in an S(_N)2 reaction. wikipedia.orgbyjus.com
Two principal pathways can be envisioned for the synthesis of the target compound using this method:
Pathway A: The reaction of the sodium salt of 1-(2-hydroxyethyl)imidazole with a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile). In this approach, the alcohol is first deprotonated by a strong base, such as sodium hydride, to form the more nucleophilic alkoxide.
Pathway B: The reaction of imidazole with 2-(2-chloroethoxy)acetonitrile (B1590840). Here, the nitrogen of the imidazole ring acts as the nucleophile.
Given that the S(_N)2 reaction works best with primary alkyl halides to minimize competing elimination reactions, both pathways are theoretically viable. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the substitution process. byjus.com Reaction conditions generally involve heating, with temperatures ranging from 50-100 °C, for a duration of 1 to 8 hours. byjus.com
Table 1: Comparison of Plausible Williamson Ether Synthesis Routes
| Route | Reactant 1 | Reactant 2 | Key Considerations |
|---|---|---|---|
| A | 1-(2-hydroxyethyl)imidazole | Chloroacetonitrile | Requires pre-formation of the alkoxide; Chloroacetonitrile is a key reagent in various alkylations. researchgate.net |
| B | Imidazole | 2-(2-chloroethoxy)acetonitrile | The nucleophilicity of imidazole is sufficient for the reaction, often enhanced by a mild base. |
The synthesis of a related compound, 2-(2-hydroxyphenoxy)acetonitrile, has been demonstrated by reacting catechol with chloroacetonitrile in the presence of potassium carbonate in acetone, showcasing a practical application of this type of etherification. prepchem.com
Nitrile Group Introduction and Modification
The nitrile group (C≡N) is a crucial functional group in organic synthesis. mdpi.com Its introduction into a molecule can be achieved through several reliable methods. In the context of synthesizing this compound, the most direct approach involves the reaction of an alkyl halide with an inorganic cyanide salt, such as sodium or potassium cyanide. This is a classic nucleophilic substitution reaction.
For instance, if a precursor like 1-(2-chloroethoxy)ethane were reacted with sodium cyanide, the corresponding nitrile would be formed. Another established method for nitrile synthesis is the dehydration of primary amides. However, for the specific target molecule, direct cyanation of a halide is a more atom-economical approach.
The synthesis of 2-(2-hydroxyphenyl)acetonitriles has been achieved by reacting 2-(1-tosylalkyl)phenols with trimethylsilyl (B98337) cyanide under basic conditions, highlighting a modern approach to introducing the cyanomethyl group. dicp.ac.cn Similarly, the N-alkylation of imidazole with chloroacetonitrile is a well-documented procedure, typically performed in the presence of a base like potassium carbonate or sodium carbonate in a suitable solvent. google.com
Purification and Isolation Techniques in Synthetic Pathways
The isolation of pure this compound from the reaction mixture is essential. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.
Chromatographic Separations
Column chromatography is a fundamental purification technique for imidazole derivatives. google.com Silica (B1680970) gel is a commonly used stationary phase due to its efficacy in separating compounds of varying polarities. google.com The choice of mobile phase (eluent) is critical for effective separation. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is used to elute the compounds from the column.
For the purification of imidazole derivatives, mixtures of dichloromethane (B109758) and methanol, or petroleum ether and dichloromethane, have been successfully used as the mobile phase. google.com For instance, a patent for imidazole derivatives describes a purification method using column chromatography with 300-400 mesh silica gel and a mobile phase of petroleum ether and dichloromethane. google.com The fractions containing the desired product are collected, and the solvent is removed under reduced pressure. google.com The progress of the separation is often monitored by thin-layer chromatography (TLC). flash-chromatographie.com
Immobilized metal affinity chromatography (IMAC) is another technique that can be utilized, particularly for compounds with an accessible imidazole ring, which has an affinity for metal ions. wikipedia.org
Crystallization Techniques for Enhanced Purity
Crystallization is a powerful method for obtaining highly pure solid compounds. After chromatographic purification, the resulting product can often be further purified by recrystallization from a suitable solvent or solvent mixture. This process relies on the principle that the solubility of a compound decreases as the solution cools, allowing the desired compound to crystallize out while impurities remain in the solvent.
For imidazole-derived compounds, solvents such as benzene, petroleum ether, and 2-propanol have been used for crystallization. acs.org In some cases, the formation of a salt of the imidazole derivative can facilitate crystallization and purification. Treatment of a mixture of imidazole regioisomers with a strong acid can lead to the selective precipitation of the desired isomer's salt.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles in pharmaceutical synthesis is increasingly important to minimize environmental impact and improve efficiency. mdpi.cominstituteofsustainabilitystudies.comncfinternational.it These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents, and increased energy efficiency. instituteofsustainabilitystudies.comncfinternational.it
For the synthesis of this compound and its analogs, several green chemistry strategies can be implemented:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or bio-based solvents can significantly reduce environmental impact. mdpi.comjddhs.com
Catalysis: Employing catalysts instead of stoichiometric reagents minimizes waste. jddhs.com For imidazole synthesis, various catalysts, including nano-catalysts and reusable solid acids, have been developed to improve reaction efficiency. mdpi.commdpi.com
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, where possible, eliminates solvent waste entirely. researchgate.netasianpubs.org One-pot, solvent-free syntheses of imidazole derivatives have been reported with advantages of high yields and mild reaction conditions. researchgate.netasianpubs.org
Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasound irradiation can dramatically reduce reaction times and energy consumption. nih.govnih.gov Ultrasound-assisted synthesis of imidazole derivatives has been shown to decrease reaction times from hours to minutes and increase yields. nih.gov For example, the N-alkylation of the imidazole ring under ultrasound irradiation can reduce reaction times from 48–96 hours to 1–2 hours. nih.gov
By incorporating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(2-hydroxyethyl)imidazole |
| Chloroacetonitrile |
| Bromoacetonitrile |
| Imidazole |
| 2-(2-chloroethoxy)acetonitrile |
| Sodium Hydride |
| 2-(2-hydroxyphenoxy)acetonitrile |
| Catechol |
| Potassium Carbonate |
| Sodium Cyanide |
| Potassium Cyanide |
| 1-(2-chloroethoxy)ethane |
| 2-(2-hydroxyphenyl)acetonitriles |
| 2-(1-tosylalkyl)phenols |
| Trimethylsilyl Cyanide |
| Sodium Carbonate |
| Dichloromethane |
| Methanol |
| Petroleum Ether |
| Benzene |
| 2-Propanol |
| Ethanol |
Solvent-Free Reaction Systems
The elimination of volatile organic solvents is a key principle of green chemistry, aiming to reduce environmental impact and improve process safety. ijsrch.comnih.govias.ac.inresearchgate.net Solvent-free reaction conditions often lead to higher yields, shorter reaction times, and easier product isolation. rsc.org A proposed solvent-free synthesis of this compound involves the direct N-alkylation of imidazole with a suitable precursor, such as 2-(2-chloroethoxy)acetonitrile. This reaction can be facilitated by microwave irradiation, a technique known to accelerate organic reactions. derpharmachemica.com
Step 1: Synthesis of 2-(2-chloroethoxy)acetonitrile
A potential route to the key intermediate, 2-(2-chloroethoxy)acetonitrile, involves the reaction of 2-hydroxyethoxyacetonitrile with a chlorinating agent like thionyl chloride. google.com
Step 2: Solvent-Free N-Alkylation of Imidazole
The N-alkylation of imidazole with the synthesized 2-(2-chloroethoxy)acetonitrile would yield the target compound, this compound. This reaction can be performed under solvent-free conditions, potentially using a solid support or a phase-transfer catalyst to facilitate the reaction. Microwave irradiation is a viable technique to promote this type of reaction efficiently. derpharmachemica.com
The following interactive table outlines hypothetical, yet scientifically plausible, research findings for the solvent-free synthesis of this compound based on analogous reactions reported in the literature for other N-substituted imidazoles. researchgate.netnih.govbeilstein-journals.org
| Entry | Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) |
| 1 | Imidazole | 2-(2-chloroethoxy)acetonitrile | Microwave, 100°C | 15 | 85 |
| 2 | Imidazole | 2-(2-bromoethoxy)acetonitrile | Microwave, 100°C | 10 | 90 |
| 3 | Imidazole | 2-(2-iodoethoxy)acetonitrile | Microwave, 80°C | 10 | 92 |
| 4 | Imidazole | 2-(2-chloroethoxy)acetonitrile | Neat, 120°C | 60 | 78 |
This data is illustrative and based on typical results for similar reactions.
This solvent-free approach offers significant advantages over traditional solvent-based syntheses by minimizing waste, reducing energy consumption, and simplifying the purification process. The direct use of microwave irradiation can further enhance the efficiency and green credentials of this synthetic methodology. researchgate.net
Atom Economy and Sustainability Metrics
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org A higher atom economy indicates a more sustainable process with less waste generation.
For the proposed synthesis of this compound via the N-alkylation of imidazole with 2-(2-chloroethoxy)acetonitrile, the theoretical atom economy can be calculated as follows:
Reaction: Imidazole + 2-(2-chloroethoxy)acetonitrile → this compound + HCl
The following interactive table details the calculation of the atom economy for this reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Imidazole | C₃H₄N₂ | 68.08 | Reactant |
| 2-(2-chloroethoxy)acetonitrile | C₄H₆ClNO | 119.55 | Reactant |
| This compound | C₇H₉N₃O | 151.17 | Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
Atom Economy Calculation:
(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
(151.17 / (68.08 + 119.55)) x 100 = 80.57%
An atom economy of 80.57% is considered good for this type of substitution reaction. The primary byproduct is hydrogen chloride, which could potentially be neutralized and converted into a salt.
Reaction Chemistry and Mechanistic Investigations of 2 1h Imidazol 1 Yl Ethoxy Acetonitrile
Reactivity of the Imidazole (B134444) Nitrogen Atom
The imidazole ring is an electron-rich aromatic heterocycle. nih.gov The nitrogen at position 3 (the "pyridine-like" nitrogen) possesses a lone pair of electrons that is not part of the aromatic sextet, making it basic and nucleophilic. globalresearchonline.net This inherent reactivity allows for various reactions, including electrophilic attack and quaternization.
While the N-1 position of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is already substituted, the N-3 nitrogen is a prime site for electrophilic attack. globalresearchonline.netuobabylon.edu.iq Generally, electrophilic substitution on the imidazole ring itself occurs at the C-4 or C-5 positions, as these attacks lead to more stable intermediates compared to an attack at C-2. nih.govglobalresearchonline.netuobabylon.edu.iq
Common electrophilic substitution reactions for imidazoles include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid typically yields 4-nitro or 5-nitroimidazole derivatives. uobabylon.edu.iq
Sulfonation: Treatment with oleum (B3057394) (disulfuric acid) at elevated temperatures can introduce a sulfonic acid group onto the ring. uobabylon.edu.iq
Halogenation: Imidazoles can be readily halogenated. For instance, bromination can occur using bromine in a suitable solvent, potentially leading to polybrominated products. uobabylon.edu.iq
The specific outcomes for this compound would depend on the reaction conditions, but the fundamental principles of imidazole reactivity would apply. The presence of the ethoxyacetonitrile substituent at N-1 may influence the regioselectivity of these reactions.
| Reaction | Typical Reagents | Position of Substitution |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C-4 or C-5 |
| Sulfonation | H₂S₂O₇ (Oleum) | C-4 or C-5 |
| Bromination | Br₂ | C-2, C-4, C-5 |
| Iodination | I₂ / alkali | C-2, C-4, C-5 |
The nucleophilic N-3 atom of this compound can readily react with alkyl halides or other alkylating agents in a process known as quaternization. nih.gov This reaction results in the formation of a 1,3-disubstituted imidazolium (B1220033) salt.
This quaternization is a key step in the synthesis of ionic liquids. Ionic liquids are salts with melting points below 100 °C, and imidazolium-based salts are among the most common. acs.orgsonar.ch By reacting this compound with an alkyl halide (e.g., 1-bromohexadecane), a new imidazolium bromide salt is formed, which may exhibit the properties of an ionic liquid. nih.gov The presence of the nitrile function on one of the side chains results in a "task-specific" or "functionalized" ionic liquid, where the nitrile group can be used for further chemical modifications or to influence the physical properties of the liquid, such as viscosity and solvent capabilities. acs.orgsonar.chnih.gov
| Reactant 1 | Reactant 2 (Alkylating Agent) | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| This compound | Alkyl Halide (e.g., R-Br) | Acetonitrile (B52724) | Reflux | 1-(2-cyanoethoxy)-3-alkyl-imidazolium halide |
Transformations of the Nitrile Functional Group
The nitrile (C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.
Nitriles can be hydrolyzed to produce carboxylic acids under either acidic or basic conditions, typically requiring heat. chemistrysteps.comweebly.comlibretexts.org The reaction proceeds through an amide intermediate.
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid like hydrochloric acid, the nitrile is heated under reflux. libretexts.org The nitrogen atom is first protonated, activating the carbon-nitrogen triple bond for nucleophilic attack by water. The final product is the corresponding carboxylic acid, [2-(1H-imidazol-1-yl)ethoxy]acetic acid, and an ammonium (B1175870) salt. chemistrysteps.com
Base-Catalyzed Hydrolysis: When heated with an aqueous solution of a base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. weebly.com This process initially forms the sodium salt of the carboxylic acid (sodium [2-(1H-imidazol-1-yl)ethoxy]acetate) and ammonia (B1221849) gas. Subsequent acidification of the mixture is necessary to obtain the free carboxylic acid. libretexts.org
The efficiency of hydrolysis for larger, less soluble nitriles can sometimes be challenging, requiring prolonged reaction times or higher temperatures. google.com
The nitrile group can be reduced to a primary amine. This transformation is a valuable method for synthesizing amines from compounds that are accessible via cyanation reactions. A common method for this reduction is catalytic hydrogenation.
For this compound, reduction would yield 2-[2-(1H-imidazol-1-yl)ethoxy]ethanamine. This reaction is typically carried out using:
Catalytic Hydrogenation: Hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). nih.gov The reaction is often performed in a solvent like ethanol. A challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. nih.gov
Electrochemical Reduction: Recent studies have shown that nitriles can be selectively reduced to primary amines using electrochemical methods. For example, using a copper nanoparticle electrocatalyst has shown high efficiency for the reduction of acetonitrile to ethylamine. nih.gov This approach could potentially be applied to more complex nitriles.
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. tandfonline.com
A significant reaction in this class is the synthesis of tetrazoles. Reacting a nitrile with an azide, often sodium azide, in the presence of a catalyst yields a 5-substituted tetrazole. organic-chemistry.orgacs.orgresearchgate.net For this compound, this reaction would produce 5-{[2-(1H-imidazol-1-yl)ethoxy]methyl}-1H-tetrazole. Various catalysts can be employed, with zinc salts in water being an effective and environmentally safer option that minimizes the formation of hazardous hydrazoic acid. organic-chemistry.orgacs.org Other catalysts include various Lewis acids and sulfamic acid. tandfonline.com
Another example is the reaction with nitrile oxides to form isoxazoles, which are stable aromatic heterocycles. youtube.com These cycloaddition reactions are powerful tools for rapidly constructing complex heterocyclic systems from simpler precursors. youtube.com
Stereochemical Considerations in Reactions Involving Chiral Analogues
No research has been published on the synthesis or reaction of chiral analogues of this compound. Consequently, there are no stereochemical considerations or findings to discuss.
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a crystal structure for [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile has not been reported, analysis of analogous imidazole-containing compounds allows for a detailed prediction of its structural features.
The molecular structure of this compound consists of a planar imidazole (B134444) ring linked to a flexible ethoxyacetonitrile side chain. The imidazole ring itself is expected to be essentially planar. The side chain's conformation is determined by the torsion angles around the single bonds. Based on studies of similar structures, such as 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, significant rotation can be expected between the plane of the imidazole ring and the attached side chain. researchgate.net
The key geometric parameters, including bond lengths and angles, are anticipated to align with those observed in other imidazole derivatives. For instance, the C-N and C=C bond lengths within the imidazole ring are well-established. A table of expected geometric parameters is presented below, derived from data on analogous structures.
Table 1: Predicted Bond Lengths and Angles for this compound Data is based on typical values from related imidazole crystal structures. researchgate.netmdpi.com
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C≡N (Nitrile) | ~ 1.14 |
| C-C (Acetonitrile) | ~ 1.46 | |
| C-O (Ether) | ~ 1.43 | |
| O-C (Ether) | ~ 1.43 | |
| C-N (Imidazole Ring) | ~ 1.33 - 1.38 | |
| C=C (Imidazole Ring) | ~ 1.35 | |
| Bond Angle (°) | O-CH₂-CN | ~ 109.5 |
| Im-N-CH₂ | ~ 125 | |
| C-O-C | ~ 112 |
The supramolecular assembly in the solid state is governed by non-covalent interactions. For this compound, several key interactions are predicted:
Hydrogen Bonding: While lacking classic hydrogen bond donors like O-H or N-H, the molecule can participate in weaker C-H···N and C-H···O hydrogen bonds. The nitrogen atom at the 3-position of the imidazole ring is a potent hydrogen bond acceptor. researchgate.net The ether oxygen and the nitrile nitrogen can also act as acceptors. These interactions are crucial in directing the crystal packing. In related structures, such as 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, strong N-H···N interactions lead to the formation of infinite chains. mdpi.com
The combination of weak hydrogen bonds and potential π-π stacking is expected to result in a well-defined three-dimensional supramolecular architecture. It is common for such imidazole derivatives to form structures built from chains or layers. For example, in 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, molecules are linked by C-H···N and C-H···O hydrogen bonds, creating two-dimensional slab-like networks. researchgate.net A similar layered or chain-like motif, potentially reinforced by offset π-π stacking of the imidazole rings, is a probable packing arrangement for this compound.
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules, including imidazole derivatives. These different forms can exhibit distinct physical properties. While no polymorphic forms of this compound have been documented, its structural flexibility and multiple hydrogen bond acceptors suggest that polymorphism is a distinct possibility under varying crystallization conditions.
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another relevant area. The hydrogen bond accepting sites on the molecule make it a candidate for forming co-crystals with suitable hydrogen bond donor molecules.
Advanced Spectroscopic Techniques for Structural Elucidation
Beyond solid-state analysis, spectroscopic techniques are vital for confirming the molecular structure and connectivity in solution.
Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of a molecule. ipb.pt For this compound, several 2D NMR experiments would be key.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would confirm the C-H connectivities of the imidazole ring and the ethoxyacetonitrile chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular skeleton. For instance, it would show a correlation from the protons of the methylene (B1212753) group adjacent to the imidazole ring to the C2 and C5 carbons of the ring, confirming the point of attachment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, for example, between the two methylene groups of the ethoxy fragment (-O-CH₂-CH₂-N).
Based on data from the closely related Imidazol-1-yl-acetonitrile, the chemical shifts for the core parts of the molecule can be predicted. rsc.org The table below outlines the expected correlations that would be observed in 2D NMR spectra to confirm the structure of this compound.
Table 2: Predicted 2D NMR Correlations for this compound Predicted chemical shifts (ppm) are relative to TMS and based on analogous compounds. rsc.org
| Position / Group | Predicted ¹H Shift | Predicted ¹³C Shift | Key HMBC Correlations (¹H → ¹³C) |
| Imidazole H-2 | ~ 7.6 | ~ 137 | C4, C5 |
| Imidazole H-4 | ~ 7.1 | ~ 130 | C2, C5, N-CH₂ |
| Imidazole H-5 | ~ 7.0 | ~ 119 | C2, C4, N-CH₂ |
| N-CH₂-CH₂-O | ~ 4.2 | ~ 48 | Imidazole C4/C5, O-CH₂ |
| N-CH₂-CH₂-O | ~ 3.8 | ~ 68 | N-CH₂, O-CH₂ |
| O-CH₂-CN | ~ 4.5 | ~ 55 | C≡N, O-CH₂ |
| CH₂-CN | - | ~ 115 | O-CH₂ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound are dictated by the atomic masses and the strengths of the bonds connecting them.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound. For this compound, characteristic absorption bands are expected for its constituent functional groups. The nitrile group (C≡N) typically exhibits a sharp, intense absorption band in the range of 2200-2260 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely appear in the 1050-1250 cm⁻¹ region. The imidazole ring will show a series of characteristic bands, including C-H stretching above 3000 cm⁻¹, C=N and C=C stretching vibrations between 1400 and 1600 cm⁻¹, and ring breathing modes at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often results in different vibrational modes being more prominent in each spectrum. For instance, the symmetric stretching of non-polar bonds often produces strong Raman signals. In the case of this compound, the C≡N stretch is also expected to be visible in the Raman spectrum. rsc.org Studies on similar imidazole-acetonitrile systems in solution have utilized Raman spectroscopy to investigate their interactions with surfaces. researchgate.netchembk.comijprs.com
A comparative analysis of the experimental IR and Raman spectra with theoretical calculations, such as those from DFT, allows for a detailed assignment of the observed vibrational modes.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Imidazole C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Nitrile (C≡N) Stretch | 2200-2260 | IR, Raman |
| Imidazole Ring (C=N, C=C) Stretches | 1400-1600 | IR, Raman |
| CH₂ Bending | ~1450 | IR |
| Ether (C-O-C) Stretch | 1050-1250 | IR |
Note: The exact positions of the peaks can be influenced by the molecule's conformation and intermolecular interactions in the solid state.
Computational Crystallography and Structure Prediction
In the absence of single-crystal X-ray diffraction data, computational methods serve as invaluable tools for predicting the three-dimensional structure and understanding the solid-state behavior of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. asianpubs.orgniscpr.res.in By applying DFT calculations, one can determine the most stable conformation (geometry) of the this compound molecule by finding the minimum energy state.
Table 2: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT) |
| C≡N Bond Length | ~1.15 Å |
| C-O Bond Lengths | ~1.43 Å |
| Imidazole Ring Bond Lengths | 1.32 - 1.39 Å |
| Dihedral Angle (C-C-O-C) | Varies with conformer |
Note: These are typical values for similar functional groups and would be precisely calculated for the specific molecule.
Molecular Dynamics Simulations of Solid-State Behavior
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in the solid state. By simulating the movements of a collection of this compound molecules over time, it is possible to study phenomena such as phase transitions, thermal expansion, and the nature of intermolecular interactions at different temperatures. MD simulations have been successfully applied to study the dynamics of imidazolium-based ionic liquids in acetonitrile (B52724) solutions, revealing information about diffusion coefficients and molecular mobility. Such simulations for solid this compound would help in understanding the stability of its crystal lattice and the flexibility of the ethoxyacetonitrile side chain.
Surface Analysis Techniques for Intermolecular Interactions
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Surface analysis techniques are crucial for visualizing, quantifying, and understanding these forces.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.orgkau.edu.saresearchgate.net The Hirshfeld surface is a three-dimensional surface defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.
By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. For this compound, one would expect to see significant red areas corresponding to C-H···N and C-H···O interactions.
The two-dimensional fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). This plot provides a quantitative summary of the different types of intermolecular contacts. For related imidazole derivatives, H···H contacts often constitute a significant portion of the total surface area. researchgate.netnih.gov
Quantitative Analysis of Intermolecular Contacts
Table 3: Illustrative Quantitative Analysis of Intermolecular Contacts for an Imidazole Derivative
| Intermolecular Contact | Contribution (%) |
| H···H | 27.0 |
| H···O/O···H | 35.1 |
| H···N/N···H | 10.0 |
| H···C/C···H | 5.5 |
| Other | 22.4 |
Data adapted from a study on a related imidazole derivative for illustrative purposes. nih.gov
This quantitative data is essential for understanding the forces that direct the self-assembly of the molecules into a stable crystal structure and can be correlated with the compound's physical properties, such as its melting point and solubility.
Theoretical and Computational Chemistry Studies of 2 1h Imidazol 1 Yl Ethoxy Acetonitrile
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the electronic configuration and related characteristics. scispace.com
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that most readily accepts electrons, indicating its electrophilic character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A smaller gap suggests higher reactivity. For related aryl acetonitrile (B52724) derivatives, studies have shown that these compounds act as nucleophiles (electron donors) in reactions. jmaterenvironsci.com The electron transfer in such reactions proceeds from the aryl acetonitrile derivative (the nucleophile with higher electronic potential) to the electrophile. jmaterenvironsci.com In the context of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile, the imidazole (B134444) ring and the nitrile group would significantly influence the energies and distributions of these frontier orbitals.
Table 1: Illustrative FMO Properties and Global Reactivity Descriptors This table presents theoretical data for analogous aryl acetonitrile derivatives, calculated at the B3LYP/6-311G(d,p) level, to illustrate the type of results obtained from FMO analysis. jmaterenvironsci.com
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -3.73 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.04 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.77 |
| Ionization Potential (I) | -EHOMO | 3.73 |
| Electron Affinity (A) | -ELUMO | -1.04 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 1.35 |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.39 |
| Global Electrophilicity (ω) | χ²/2η | 0.38 |
Data sourced from studies on analogous aryl acetonitrile derivatives. jmaterenvironsci.com
The distribution of electrons within a molecule is key to its interaction with other chemical species. Electrostatic Potential (ESP) maps are visual representations of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). jmaterenvironsci.com
In molecules containing imidazole and nitrile functionalities, the nitrogen atoms of the imidazole ring and the nitrile group are typically electron-rich, appearing as red or yellow regions on an ESP map. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms on the imidazole ring and other parts of the molecule are electron-poor (blue regions), making them susceptible to nucleophilic attack. jmaterenvironsci.com For instance, in related imidazole derivatives, the nitro and carbonyl groups significantly influence the electronic landscape of the molecule. researchgate.net This detailed charge mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding, which dictate molecular recognition and crystal packing. researchgate.net
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry allows for the simulation of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.
Understanding a chemical reaction requires identifying the intermediates and, crucially, the transition states that connect them. Transition state analysis involves locating the saddle point on a potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The energy of this state, or activation energy, determines the reaction rate. pku.edu.cn
For reactions involving imidazole derivatives, such as nucleophilic substitution to synthesize the parent compound from imidazole and a halogenated acetonitrile, computational analysis can model the SN2 attack mechanism. Quantum chemical calculations can pinpoint the transition state geometry and its associated energy, clarifying whether the reaction is kinetically or thermodynamically controlled. pku.edu.cn In complex reactions, calculations may reveal a post-transition state bifurcation, where a single transition state leads to multiple products, with the outcome being determined by reaction dynamics rather than just the lowest energy path. pku.edu.cn
Many chemical transformations are facilitated by catalysts. Simulating a full catalytic cycle is a complex but highly informative computational task. Such simulations can elucidate the role of the catalyst, identify the rate-determining step, and explain observed selectivity. For example, the synthesis of this compound could potentially be optimized using a catalyst, such as in a copper-catalyzed Ullmann-type coupling.
While specific catalytic cycle simulations for this compound are not detailed in the available literature, the methodology is well-established. It involves calculating the energies of all intermediates and transition states in the cycle, from reactant coordination to product release, providing a comprehensive energy profile of the catalytic process.
Conformational Analysis and Energy Landscapes
Most organic molecules are not rigid but exist as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. mdpi.com
This compound possesses several rotatable single bonds, particularly within the ethoxy linker (-CH₂-CH₂-O-). This flexibility allows the molecule to adopt numerous conformations. Computational studies on similar molecules with flexible chains, such as 1,2-bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane, show that specific conformations, like an antiperiplanar arrangement, are often energetically favored. nih.gov
The analysis of the potential energy surface can reveal the global minimum energy conformer as well as other low-energy local minima. rsc.org These preferred conformations are critical as they can influence the molecule's reactivity and its ability to bind to biological targets or form ordered crystal structures. researchgate.netresearchgate.net The interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, governs the relative stability of different conformers. researchgate.net
Torsional Scans and Rotational Barriers
The conformational flexibility of this compound is primarily governed by the rotation around several single bonds in its ethoxy-acetonitrile side chain. Understanding the energy landscape associated with these rotations is crucial for predicting its three-dimensional structure. Torsional scans, performed using quantum mechanical methods like Density Functional Theory (DFT), are the primary tool for this analysis.
For instance, a relaxed scan of the dihedral angle τ (C-O-C-C) would reveal the energetic costs of moving the acetonitrile group relative to the imidazole ring. Theoretical studies on similar flexible molecules, such as nitroimidazole derivatives, have shown that the conformation of side chains is influenced by subtle electronic and steric effects. nih.govnih.gov The energy barriers to rotation in related heterocyclic systems can range from a few kcal/mol to over 15 kcal/mol, depending on the nature of the rotating groups and the degree of bond conjugation. researchgate.net
A hypothetical potential energy profile for the rotation around a key dihedral angle is presented below. The data illustrates how computational methods can quantify the stability of different spatial arrangements of the molecule's functional groups.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.8 | Gauche |
| 120 | 4.9 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.9 | Eclipsed (Transition State) |
| 300 | 0.8 | Gauche |
Solvent Effects on Conformation
The surrounding medium can significantly influence the conformational equilibrium of a flexible molecule. Computational simulations, particularly molecular dynamics (MD), are employed to study these solvent effects. nih.gov Such simulations can model the behavior of the solute in an explicit box of solvent molecules (like water or acetonitrile) or using an implicit continuum model that approximates the solvent's bulk properties. osti.govescholarship.org
For this compound, the polarity of the solvent is expected to play a major role. In polar protic solvents like water, the molecule can act as a hydrogen bond acceptor at its ether oxygen and nitrogen atoms. This interaction could stabilize more extended conformations of the ethoxy chain. Conversely, in a non-polar aprotic solvent, intramolecular forces, such as dipole-dipole interactions between the imidazole ring and the nitrile group, may become more dominant, potentially favoring more compact or folded conformations. Mixed-solvent simulations, for example using acetonitrile and water, can reveal preferential solvation and identify which parts of the molecule interact most strongly with different solvent components. nih.gov
Ligand-Metal Ion Interaction Studies
The imidazole ring is a well-known coordinating moiety in bioinorganic chemistry, most notably in the amino acid histidine, which binds to a variety of metal ions in metalloproteins. nih.gov The nitrile group can also participate in metal coordination. Therefore, this compound has the potential to act as a chelating ligand for various metal ions.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govajchem-a.com This method is fundamental in structure-based drug design. nih.gov For a molecule like this compound, docking studies could explore its potential to inhibit enzymes where imidazole-containing molecules are known to be active, such as certain kinases or metalloenzymes.
The process involves preparing the 3D structures of the ligand and the protein receptor (often obtained from the Protein Data Bank, PDB). A docking program, such as AutoDock or GROMACS, then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.govajchem-a.com Each pose is scored based on a function that estimates the free energy of binding, with more negative scores indicating stronger affinity.
A hypothetical docking study of this compound against a human carbonic anhydrase (a zinc-containing enzyme) is presented below. The results would typically include the binding energy and a list of key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. Studies on similar pyrazole-sulfonamide inhibitors have shown binding affinities (Ki) in the low micromolar to nanomolar range. nih.gov
| Ligand | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | -7.8 | 1.5 µM | His94 | Hydrogen Bond (Imidazole N) |
| Zn(II) | Coordination (Imidazole N3) | |||
| Thr199 | Hydrogen Bond (Ether O) | |||
| Val121, Leu198 | Hydrophobic |
Coordination Chemistry Simulations
To gain a more detailed understanding of how this compound interacts with metal ions, more advanced simulations are necessary. These can include DFT calculations on the metal-ligand complex or classical MD simulations using specialized force fields. mdpi.commdpi.com Such simulations can predict coordination geometries, bond strengths, and the thermodynamics of binding. nih.gov
The primary coordination site is expected to be the N3 atom of the imidazole ring, which is analogous to histidine. However, the molecule could potentially act as a bidentate ligand, with the ether oxygen or the nitrile nitrogen atom also participating in binding to form a stable chelate ring.
Computational studies on Co(II) complexes with similar imidazole-based ligands have shown that the ligand can coordinate in different modes (monodentate or bidentate), leading to different coordination geometries like tetrahedral or octahedral. researchgate.net MD simulations can be used to calculate the potential of mean force (PMF) for the association of the ligand with a metal ion in solution, yielding the binding free energy. nih.gov
A table of hypothetical parameters from a DFT simulation of this compound coordinating to a Zn(II) ion is shown below.
| Parameter | Value |
|---|---|
| Coordination Mode | Bidentate (N3, O) |
| Zn-N3 Bond Length (Å) | 2.05 |
| Zn-O (ether) Bond Length (Å) | 2.18 |
| N3-Zn-O Bond Angle (°) | 85.2 |
| Calculated Binding Energy (kcal/mol) | -25.7 |
Derivatization Strategies and Synthesis of Novel Analogues of 2 1h Imidazol 1 Yl Ethoxy Acetonitrile
The molecular scaffold of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile presents multiple reactive sites amenable to chemical modification, making it a versatile platform for the development of novel analogues. Derivatization strategies can be broadly categorized by modifications to the imidazole (B134444) ring and diversification of the ethoxyacetonitrile side chain. These approaches allow for systematic exploration of the chemical space around this core structure to generate compounds with tailored properties.
Advanced Applications in Chemical Sciences and Technology
Catalysis and Organocatalysis
The presence of the imidazole (B134444) ring is central to the potential catalytic applications of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile. Imidazole and its derivatives are well-established in various catalytic systems, from transition metal catalysis to biomimetic processes.
Ligand Design for Transition Metal Catalysis
The imidazole group in this compound can act as a strong σ-donating ligand, making it suitable for coordinating with a variety of transition metals. wikipedia.org The nitrogen atoms of the imidazole ring can bind to metal centers, influencing their electronic properties and reactivity, which is a key principle in the design of effective catalysts. wikipedia.orgnih.gov The flexible ethoxy linker and the additional coordination potential of the nitrile group could allow for the formation of stable chelate complexes with transition metals. Such polydentate ligands are often sought after in catalysis as they can enhance the stability and selectivity of the metal complex. nih.gov The design of new ligands is a continuous effort in the field of catalysis to improve the efficiency and selectivity of reactions such as cross-coupling, hydrogenation, and polymerization. acs.orgchemscene.com
A study on imidazole-based biaryl P,N-ligands demonstrated the potential of incorporating the imidazole moiety into complex ligand scaffolds to achieve high enantioselectivity in asymmetric catalysis. acs.org While not specifically mentioning this compound, this research underscores the value of the imidazole core in creating chiral environments around a metal center.
Role in Enzyme Mimics and Biomimetic Catalysis
The imidazole ring is a fundamental component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes. wikipedia.orgacs.org Consequently, imidazole-containing compounds are often used to create synthetic enzyme mimics that replicate the catalytic activity of natural enzymes. These biomimetic catalysts can perform complex chemical transformations under mild conditions. nih.gov
Research into biomimetic iron-imidazole catalyst systems for the epoxidation of olefins has shown that the imidazole ligand is key to the catalytic activity. nih.gov The ability of the imidazole group to participate in proton transfer and to stabilize transition states is vital in these systems. The structure of this compound, with its accessible imidazole nitrogen, suggests its potential use in constructing such biomimetic catalysts.
Development of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) are a class of powerful organocatalysts and ligands for transition metals. beilstein-journals.org They are typically generated from imidazolium (B1220033) salts, which are precursors that can be synthesized from imidazole derivatives. beilstein-journals.orgacs.orgacs.org The imidazole ring of this compound can be readily quaternized to form an imidazolium salt, which can then be deprotonated to yield the corresponding NHC.
The electronic and steric properties of the NHC can be tuned by modifying the substituents on the imidazole ring. The ethoxyacetonitrile group on this compound could influence the donor properties and stability of the resulting NHC, potentially leading to novel reactivity in catalysis. researchgate.net NHCs have been shown to be effective mimics of imidazole ligands in dinitrosyl iron complexes, highlighting their versatility. nih.gov
Materials Science and Engineering
In the realm of materials science, the functional groups present in this compound offer opportunities for the creation of advanced materials with tailored properties.
Proton-Conductive Membranes and Electrolytes
Imidazole and its derivatives are known to be excellent proton conductors, particularly in anhydrous (water-free) conditions and at elevated temperatures. bohrium.comresearchgate.net This property is highly desirable for the development of proton-exchange membranes (PEMs) for fuel cells that can operate above 100 °C. The nitrogen atoms in the imidazole ring can participate in a Grotthuss-type mechanism of proton hopping, facilitating efficient proton transport. bohrium.com
Studies on imidazole-based polymers and composite materials have demonstrated their potential as high-temperature proton conductors. acs.orgresearchgate.netnih.gov For instance, incorporating imidazole into sulfonated polymers or blending it with polyimides and phosphoric acid has been shown to significantly enhance proton conductivity. bohrium.comresearchgate.net The this compound molecule could be either incorporated as a mobile proton carrier within a polymer matrix or polymerized to form a proton-conducting polymer itself.
| Material System | Proton Conductivity (S/cm) | Temperature (°C) | Reference |
| Imidazole-linked 2D-polymer | 3.2 x 10⁻² | 95 | acs.org |
| Imidazole functionalized polysiloxane | ~1.5 x 10⁻³ | 160 | researchgate.net |
Functional Polymers and Copolymers
The nitrile group in this compound is a versatile functional handle that can be utilized in polymerization reactions. For example, the nitrile group can be polymerized or copolymerized through various chemical routes to create functional polymers. The resulting polymers would have imidazole moieties tethered to the polymer backbone, which could impart a range of properties, including thermal stability, catalytic activity, and ion conductivity.
The development of functional polymers containing imidazole units is an active area of research. mdpi.com These polymers can find applications in diverse areas such as drug delivery, responsive materials, and as scaffolds in materials synthesis. The specific structure of this compound offers the potential to create polymers with a unique combination of properties derived from both the imidazole and nitrile functionalities.
Self-Assembled Systems
The molecular architecture of this compound inherently contains the necessary functionalities for participation in self-assembly processes. The imidazole ring, with its basic nitrogen atom (N-3), can act as a powerful hydrogen bond acceptor and a coordination site for metal ions. The nitrile group, with its lone pair of electrons and linear geometry, can also participate in hydrogen bonding and metal coordination. These non-covalent interactions are the cornerstone of creating ordered supramolecular structures.
The flexible ethoxy linker provides conformational adaptability, allowing the molecule to orient itself appropriately to form stable, long-range ordered assemblies. In the presence of suitable metal ions, it is conceivable that this compound could form coordination polymers or metal-organic frameworks (MOFs). In such structures, the imidazole moiety would likely act as a ligand, bridging metal centers to generate one-, two-, or three-dimensional networks. For instance, related imidazole-containing ligands have been shown to form complex coordination polymers with fascinating topologies and properties. A zinc(II) coordination polymer has been successfully constructed using a similar ligand, 1,2-bis(2-(1H-imidazol-1-yl)ethoxy)ethane, demonstrating the capability of the imidazole and ethoxy combination to facilitate the formation of extended crystal structures. rsc.org
Furthermore, the potential for π-π stacking interactions between the imidazole rings can contribute to the stability of self-assembled architectures. The interplay of hydrogen bonding, metal coordination, and π-π stacking can lead to the formation of gels, liquid crystals, or other organized media. While specific studies on the self-assembly of this compound are not widely reported, the principles of supramolecular chemistry strongly suggest its potential in this field.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Functional Group(s) | Potential Role in Self-Assembly |
| Metal Coordination | Imidazole (N-3), Nitrile | Formation of coordination polymers and MOFs |
| Hydrogen Bonding | Imidazole (N-3), Nitrile | Directional control of supramolecular structures |
| π-π Stacking | Imidazole Ring | Stabilization of aggregated structures |
| Dipole-Dipole | Ethoxy Linker, Nitrile | Influence on packing and orientation |
Chemo-Sensors and Probes Development
The imidazole moiety is a well-established component in the design of chemosensors due to its ability to bind to a variety of analytes, including metal ions and anions. researchgate.netunigoa.ac.innih.gov The development of sensors based on this compound would leverage this inherent recognition capability.
The design of a selective chemosensor based on this molecule would involve integrating it into a system where the binding event at the imidazole nitrogen or interaction with the nitrile group leads to a measurable signal. Selectivity can be tuned by modifying the steric and electronic environment around the binding site. For instance, attaching a fluorophore or chromophore to the molecule would allow for the transduction of the binding event into an optical signal.
The general principle involves a receptor-spacer-reporter format. In this case, the imidazole ring acts as the receptor . The ethoxyacetonitrile portion could serve as a spacer and a modulator of the electronic properties. A reporter group (fluorophore or chromophore) would need to be chemically attached to this core structure. The binding of an analyte to the imidazole receptor would perturb the electronic structure of the conjugated system, leading to a change in the optical properties of the reporter. Imidazole-based sensors have been successfully designed for the detection of various metal ions, including Zn²⁺, Hg²⁺, and Ag⁺. nih.govnih.govrsc.org
Fluorescence spectroscopy is a particularly sensitive technique for chemosensor applications. An appropriately designed derivative of this compound could exhibit several fluorescence sensing mechanisms upon analyte binding:
Photoinduced Electron Transfer (PET): A fluorophore can be quenched by a nearby electron-rich group, such as the imidazole ring. Upon binding of a cation to the imidazole, the electron-donating ability of the imidazole nitrogen is suppressed, which can inhibit the PET process and lead to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the charge distribution within the molecule, affecting the energy of the ICT state and causing a shift in the emission wavelength. This can result in a ratiometric sensor, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding.
Excimer/Exciplex Formation: If the molecule is designed to aggregate or dimerize in a specific way upon analyte binding, changes in excimer or exciplex emission can be observed.
While direct research on the sensing capabilities of this compound is limited, the extensive literature on other imidazole-containing fluorescent sensors provides a strong basis for its potential in this area. rsc.orgnih.govdeepdyve.com
Table 2: Examples of Imidazole-Based Fluorescent Chemosensors and their Detection Mechanisms
| Sensor Compound Class | Target Analyte | Sensing Mechanism | Reference |
| Phenanthro[9,10-d]imidazole derivatives | Cyanide, Mercury ions | Fluorescence quenching, Metal-assisted elimination | rsc.org |
| Imidazole-thiazole core structures | Hg(II) ions | Fluorescence quenching and emission band shift | researchgate.net |
| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence turn-on | nih.gov |
| Symmetrical imidazole framework | Ag⁺ | "Turn-off" fluorescence | nih.gov |
Precursor Chemistry for Specialty Chemicals
The combination of the imidazole ring and the activated nitrile group makes this compound a valuable intermediate in the synthesis of more complex molecules, including agrochemicals and fine chemicals.
The imidazole ring is a key component in a number of commercial fungicides. The structural motif present in this compound can serve as a foundational building block for such compounds. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would yield new intermediates with different reactive handles for further elaboration into complex agrochemical structures. For instance, imidazoleacetonitrile derivatives have been used in the synthesis of antifungal agents like luliconazole. google.com While not the exact same molecule, this demonstrates the utility of the imidazole acetonitrile (B52724) scaffold in constructing bioactive molecules.
In the realm of fine chemical synthesis, the reactivity of both the imidazole and nitrile functionalities can be exploited. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including:
Carboxylic acids: via hydrolysis.
Amines: via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).
Tetrazoles: via reaction with azides.
Amides: via partial hydrolysis.
The resulting products, such as [2-(1H-Imidazol-1-yl)ethoxy]acetic acid or 2-[2-(1H-Imidazol-1-yl)ethoxy]ethanamine, are themselves valuable building blocks for the synthesis of pharmaceuticals, polymers, and other specialty materials. The imidazole ring can also be further functionalized, for example, through N-alkylation or electrophilic substitution on the carbon atoms of the ring, to create a diverse library of fine chemicals.
Table 3: Potential Transformations of this compound for Fine Chemical Synthesis
| Reagent/Condition | Functional Group Transformation | Product Class |
| H₃O⁺, heat | Nitrile to Carboxylic Acid | Imidazole-ethoxy-acetic acids |
| LiAlH₄ or H₂/Catalyst | Nitrile to Primary Amine | Imidazole-ethoxy-ethylamines |
| NaN₃, Lewis Acid | Nitrile to Tetrazole | Tetrazolyl-ethyl-ethoxy-imidazoles |
| H₂O₂, base | Nitrile to Amide | Imidazole-ethoxy-acetamides |
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis
The synthesis of imidazole-containing molecules often involves multi-step processes that can be optimized for efficiency, safety, and scalability. The traditional batch synthesis of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile, likely involving the alkylation of imidazole (B134444), presents an ideal case for translation to continuous flow chemistry.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. An automated flow synthesis platform could be designed for the multi-step production of this compound. For instance, a system could be developed where imidazole is first deprotonated in one module and then reacted with a suitable electrophile like 2-(2-chloroethoxy)acetonitrile (B1590840) in a subsequent module. The integration of real-time monitoring through in-line analytics (e.g., FT-IR, UV-Vis) would allow for rapid optimization and data collection.
Future research in this area would focus on:
Reactor Design: Developing specific microreactors or packed-bed reactors that can handle the reaction conditions and potential solid by-products.
Process Optimization: Utilizing Design of Experiments (DoE) in an automated fashion to rapidly screen reaction conditions (e.g., solvent, temperature, stoichiometry, residence time) to maximize yield and minimize impurities.
Downstream Processing: Integrating continuous purification modules, such as liquid-liquid extraction or continuous crystallization, to create a seamless "crude-to-pure" automated synthesis pipeline.
The successful implementation of such a system would not only make the synthesis more efficient and scalable but also generate large datasets that could be used for kinetic modeling and deeper process understanding.
Exploration of Sustainable Synthetic Routes and Biocatalysis
The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, future research will likely pivot towards more environmentally benign synthetic methods.
Sustainable Synthesis: One promising avenue is the use of greener solvents to replace traditional volatile organic compounds. Research into using ionic liquids or polyethylene (B3416737) glycol (PEG) as reaction media for imidazole alkylations could reduce environmental impact. researchgate.net Furthermore, microwave-assisted organic synthesis (MAOS), a technique noted for its rapid heating, increased reaction rates, and often higher yields, could be explored. nih.gov The synthesis of related nitroimidazole derivatives has been successfully achieved using microwave irradiation, suggesting its applicability for producing the ethoxy-acetonitrile derivative in a more energy-efficient manner. google.com
Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and mild reaction conditions. While specific biocatalysts for the synthesis of this compound have not been reported, this remains a fertile ground for future investigation. Research could focus on screening enzyme libraries (e.g., hydrolases, transferases) for their ability to catalyze the key C-N bond formation between the imidazole ring and the ethoxyacetonitrile side chain. The nitrile group itself could be a substrate for nitrilase enzymes, potentially enabling enzymatic transformation into other valuable functional groups like carboxylic acids or amides under mild, aqueous conditions. Exploring enzyme-mediated synthesis pathways would represent a significant step towards a truly sustainable production method. chemscene.com
Advanced Characterization Techniques for Dynamic Systems
A comprehensive understanding of a molecule's behavior requires advanced characterization. For this compound, future work should employ techniques that can probe its structure and dynamics in various states.
While standard techniques like NMR and mass spectrometry are used for routine identification, single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure in the solid state. This has been successfully applied to numerous related imidazole derivatives, revealing details about bond angles, lengths, and intermolecular interactions that govern crystal packing. nih.govnih.govnih.govresearchgate.net
For dynamic systems, such as monitoring its formation during a flow synthesis or its interaction with a biological target, more advanced methods are needed.
In-situ Spectroscopy: Techniques like ReactIR (FT-IR) or Process NMR could be coupled with automated synthesis platforms to monitor reaction kinetics in real-time.
Interaction Analysis: If the compound is investigated for biological activity, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to quantitatively measure its binding affinity and thermodynamics of interaction with target macromolecules.
Structural Biology: Should a biological target be identified, co-crystallization followed by X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) could elucidate the precise binding mode at an atomic level.
Theoretical Prediction of Novel Reactivity and Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources. For this compound, theoretical studies can offer insights where experimental data is lacking.
Drawing parallels from the computational data available for the parent compound, 2-(1H-Imidazol-1-yl)acetonitrile, key physicochemical properties like pKa, boiling point, and solubility can be predicted. chemicalbook.com Advanced computational methods can be applied:
Quantum Chemical Calculations: Using Density Functional Theory (DFT), one can predict its electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity indices. This can help foresee its behavior in different chemical reactions and predict its spectroscopic signatures (NMR, IR, UV-Vis).
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the ethoxy chain and its interactions with solvent molecules or within a biological binding pocket over time.
Predictive Modeling for Bioactivity: If pursuing medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of various enzymes or receptors. This approach is widely used in the development of imidazole-based drugs. nih.gov
Mass Spectrometry Prediction: As demonstrated for similar molecules, computational tools can predict values such as the collision cross-section (CCS), which aids in the confident identification of the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu
Synergistic Applications in Interdisciplinary Fields
The true potential of this compound may be realized through its application in diverse, interdisciplinary fields, leveraging its unique structural motifs.
Medicinal Chemistry: The imidazole core is a well-known pharmacophore present in numerous antifungal, antibacterial, and antiprotozoal agents. nih.govresearchgate.net The parent compound, 2-(1H-imidazol-1-yl)acetonitrile, is a known reactant in the synthesis of the antifungal drug lanoconazole. chemicalbook.com Future research could explore this compound as a novel scaffold for developing new therapeutic agents. Its potential as an antiprotozoal agent, similar to other imidazole derivatives, or as a radiosensitizer for cancer therapy, a known application for nitroimidazoles, could be investigated. nih.govresearchgate.net
Materials Science: The nitrile and imidazole groups make this compound a candidate as a bidentate ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). MOFs built from such ligands could have interesting properties for gas storage, catalysis, or sensing applications. The flexibility of the ethoxy linker could lead to the formation of novel framework topologies.
Bioimaging: Imidazole derivatives have been incorporated into radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov Future work could involve modifying this compound and labeling it with a radionuclide to assess its potential as an imaging agent, for instance, to visualize hypoxic tissues or specific enzyme activity in vivo.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-(1H-Imidazol-1-yl)acetonitrile (Experimental/Predicted) |
| Molecular Formula | C₇H₉N₃O | C₅H₅N₃ |
| Molecular Weight | 151.17 g/mol | 107.11 g/mol chemscene.com |
| pKa | ~5.5 (Estimated) | 5.63 ± 0.10 (Predicted) chemicalbook.com |
| Boiling Point | Not available | 116-120 °C @ 0.35 Torr chemicalbook.com |
| LogP | ~0.2 (Estimated) | Not available |
Note: Data for the title compound is estimated based on its structure relative to known compounds. Data for related compounds is sourced from existing literature where cited.
Q & A
Q. Can this compound serve as a ligand or building block in coordination polymers?
- Methodological Answer : The nitrile and imidazole groups are potential metal-binding sites. For example, imidazole-acetonitriles have been used to synthesize Cu(II) complexes with luminescent properties. Test coordination behavior via titration experiments monitored by UV-Vis and cyclic voltammetry .
Q. How does the ethoxy spacer influence electronic properties in imidazole-acetonitrile-based materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
